molecular formula C22H22N2O5 B2403331 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618365-37-0

4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2403331
CAS No.: 618365-37-0
M. Wt: 394.427
InChI Key: UZBMRPSSWVHSPL-UHFFFAOYSA-N
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Description

4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
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Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(5-methylfuran-2-yl)-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-13-8-9-16(28-13)19-18(21(26)22(27)24(19)11-10-23(2)3)20(25)17-12-14-6-4-5-7-15(14)29-17/h4-9,12,19,26H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBMRPSSWVHSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity. The presence of the benzofuran moiety is significant, as benzofurans are known for their wide range of pharmacological properties, including antimicrobial and anti-inflammatory effects .

Antimicrobial Activity

Research indicates that derivatives of benzofuran exhibit notable antimicrobial properties. For instance, studies have shown that benzofuran compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Antioxidant Activity

The antioxidant capacity of this compound is attributed to the presence of hydroxyl groups, which can scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage and has implications for diseases linked to oxidative stress .

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of this compound reveal its potential as an anticancer agent. The structure allows for interaction with cellular targets involved in cancer progression, making it a candidate for further development in oncology .

The biological activity of 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one may involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
  • Interaction with Cellular Receptors : Its structure suggests possible interactions with receptors that mediate cellular responses to stress and inflammation.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a related benzofuran derivative exhibited significant antibacterial activity against Staphylococcus aureus, highlighting the potential of this compound in developing new antibiotics .
  • Cytotoxic Effects on Cancer Cells : In vitro assays showed that the compound induced apoptosis in cancer cell lines, suggesting a mechanism through which it could be developed as an anticancer therapeutic agent .

Data Table: Biological Activities Overview

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of bacteria
AntioxidantScavenges free radicals
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of inflammatory enzymes

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For example, benzofuran derivatives have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Table 1: Antitumor Activity of Related Benzofuran Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)5.0Apoptosis induction
Compound BHeLa (Cervical)3.2Cell cycle arrest
Compound CA549 (Lung)4.5Inhibition of angiogenesis

Antimicrobial Properties

The compound has been explored for its antimicrobial activities. Studies have shown that certain derivatives possess significant inhibitory effects against both bacterial and fungal strains.

Case Study: Antimicrobial Activity
A study by Yempala et al. synthesized a series of benzofuran derivatives, evaluating their activity against Mycobacterium tuberculosis. The most active compound exhibited a minimum inhibitory concentration (MIC) of 3.12 µg/mL, suggesting strong potential for development as an anti-tubercular agent.

Neuroprotective Effects

Preliminary studies suggest that the compound may exhibit neuroprotective properties, which are particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The biological activity may stem from several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
  • Modulation of Signaling Pathways : The compound may interfere with pathways such as PI3K/Akt and MAPK, crucial for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress can lead to apoptosis in tumor cells.

Synthetic Utility

The compound serves as a versatile building block in organic synthesis, particularly in the development of novel benzofuran derivatives through radical reactions. Recent studies have shown that heteroatom-centered anions can be used as super-electron donors (SEDs) to initiate radical reactions for the synthesis of 3-substituted benzofurans, enhancing the accessibility of these compounds for further research applications .

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